1-(1H-pyrazol-3-yl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-pyrazol-3-yl)imidazolidin-2-one is a compound with the CAS number 785834-47-1 . It is a pyrazole derivative, which is a class of compounds that contain a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of this compound involves an acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles . This method allows for the introduction of the desired pharmacophore group into position 4 of the imidazolidine ring .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to an imidazolidin-2-one ring . The molecular formula of this compound is C6H8N4O .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
- A study by Punia et al. (2021) demonstrated the antimicrobial activity of pyrazole-imidazole-triazole hybrids, synthesized from 1-(1H-imidazol-2-yl)-1H-pyrazole, exhibiting excellent potency against microbes like A. niger. This suggests potential applications in antimicrobial therapies (Punia et al., 2021).
- Zampieri et al. (2008) synthesized 1-(3,5-Diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives showing significant antifungal activity against Candida albicans and antimycobacterial activity against Mycobacterium tuberculosis, indicating its potential in treating fungal and tuberculosis infections (Zampieri et al., 2008).
Inhibitory and Catalytic Properties
- The research by Zhang et al. (2014) on Ru-catalyzed redox-neutral C-H activation via N-N bond cleavage utilized pyrazolidin-3-one as a directing group, leading to the synthesis of pharmacologically relevant compounds. This indicates the role of such compounds in facilitating chemical reactions important in pharmaceutical synthesis (Zhang et al., 2014).
- Zhang, Lee, and Widenhoefer (2009) reported the use of 1-methyl-imidazolidin-2-one in gold(I)-catalyzed intermolecular hydroamination, showing high yield and regioselectivity. This highlights its utility in catalytic processes, particularly in organic synthesis (Zhang, Lee, & Widenhoefer, 2009).
Synthesis and Characterization of Derivatives
- The synthesis of various derivatives of 1-(substituted)pyrazol-5-yl]-iminomethyl-2-nitroiminoimidazolidine was reported by Chen and Ji (2001), with compounds being verified through elemental analysis and spectroscopic studies. This suggests its versatility in the synthesis of various novel compounds (Chen & Ji, 2001).
- Hyvl et al. (2013) explored the reaction mechanism of pyrazole formation involving imidazolid-3-one derivatives. The study indicates the compound's involvement in complex chemical processes and its potential in elucidating reaction mechanisms (Hyvl et al., 2013).
Miscellaneous Applications
- The compound's potential in anti-diabetic studies was highlighted by Ibraheem et al. (2020), where benzimidazole-pyrazoline hybrids showed α-glucosidase inhibition activity, indicating its relevance in diabetes treatment (Ibraheem et al., 2020).
- Ikeda et al. (1997) found that bis(1H-pyrazol-1-yl)- and bis(1H-imidazol-1-yl)pyrimidines had cytoprotective effects, particularly 4,6-bis(1H-pyrazol-1-yl)pyrimidine, in preventing gastric lesions in rats, suggesting potential gastroprotective applications (Ikeda et al., 1997).
Wirkmechanismus
Target of Action
Imidazole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
Pharmacokinetics
Imidazole derivatives are generally known for their good bioavailability due to their high solubility in water and other polar solvents .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of imidazole derivatives .
Eigenschaften
IUPAC Name |
1-(1H-pyrazol-5-yl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c11-6-7-3-4-10(6)5-1-2-8-9-5/h1-2H,3-4H2,(H,7,11)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBUPBMJCRARCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
785834-47-1 |
Source
|
Record name | 1-(1H-pyrazol-3-yl)imidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.